![molecular formula C22H27N3O4 B10971672 Ethyl 4-({[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}amino)benzoate](/img/structure/B10971672.png)
Ethyl 4-({[4-(2-ethoxyphenyl)piperazin-1-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is a synthetic organic compound with a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol . This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further linked to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and subjected to selective intramolecular cyclization to form the desired piperazine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor binding .
Comparison with Similar Compounds
ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and exhibit similar biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure and is used in similar research applications. The uniqueness of ETHYL 4-({[4-(2-ETHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE lies in its specific ethoxyphenyl substitution, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(2-ethoxyphenyl)piperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-3-28-20-8-6-5-7-19(20)24-13-15-25(16-14-24)22(27)23-18-11-9-17(10-12-18)21(26)29-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,27) |
InChI Key |
QJPOPOAHKCPCDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


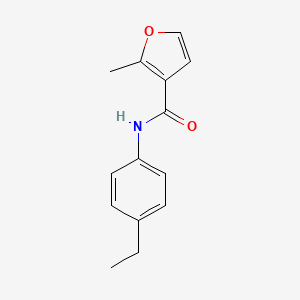
![2-[(2,6-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10971594.png)
![3-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971605.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)

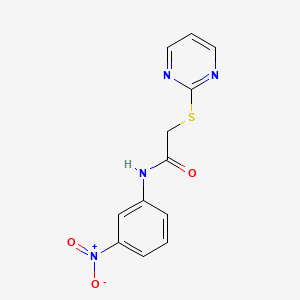
![2-[4-(4-nitro-1H-pyrazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B10971627.png)
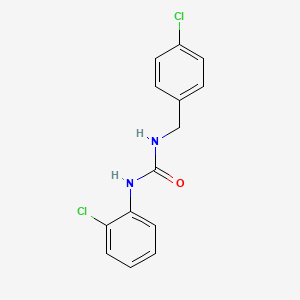
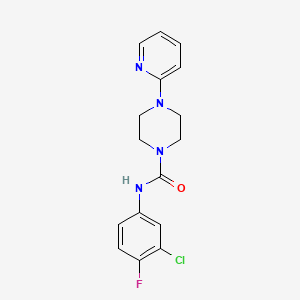
![7-{[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971640.png)
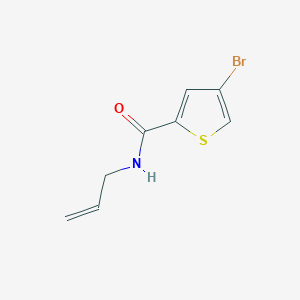
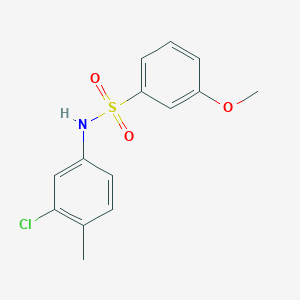
![3-(4-Bromophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B10971665.png)

